molecular formula C12H7N3O3S B1296441 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 54608-96-7

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B1296441
CAS No.: 54608-96-7
M. Wt: 273.27 g/mol
InChI Key: RNBDDVSNTYIAEV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a nitrophenyl group, a thiophene ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Scientific Research Applications

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Due to its electronic properties, it is studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, it is noted that similar compounds have shown promising activities against HepG-2 and A-549 cell lines .

Safety and Hazards

The safety data sheet for 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can be found at Sigma-Aldrich and other sources . It is recommended to refer to these resources for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzonitrile with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Major Products

    Reduction: 3-(4-Aminophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the thiophene ring, which may affect its electronic properties.

    5-(Thiophen-2-yl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may influence its biological activity.

Uniqueness

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the combination of the nitrophenyl and thiophene groups, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-12(18-14-11)10-2-1-7-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBDDVSNTYIAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321279
Record name 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54608-96-7
Record name 54608-96-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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